molecular formula C15H22N2O4S B2855389 7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate CAS No. 2060030-66-0

7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate

Cat. No.: B2855389
CAS No.: 2060030-66-0
M. Wt: 326.41
InChI Key: POZXLJXVGMAMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of thienoazepines, which are heterocyclic compounds containing sulfur and nitrogen atoms within a fused ring system. The presence of tert-butyl and methyl groups adds to its chemical complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate typically involves multiple steps, starting with the construction of the thienoazepine core. One common approach is the cyclization of appropriately substituted thiophenes with amines under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters to ensure consistency and yield. The use of continuous flow reactors and automated systems can help in maintaining the quality and efficiency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thienoazepine ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups, leading to the formation of simpler derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like alkyl halides, and amines can be used in substitution reactions, often requiring the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Formation of reduced derivatives with fewer oxygen atoms.

  • Substitution: : Introduction of various alkyl or aryl groups at the amino position.

Scientific Research Applications

7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate:

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial, antiviral, or anticancer properties.

  • Medicine: : Its derivatives may be investigated for their pharmacological effects, potentially leading to the development of new drugs.

  • Industry: : The compound's unique structure may find applications in material science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate: can be compared with other thienoazepine derivatives, such as tert-butyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate . While both compounds share the thienoazepine core, the presence of different substituents and functional groups can lead to variations in their chemical properties and biological activities. The uniqueness of This compound lies in its specific combination of tert-butyl, methyl, and amino groups, which may confer distinct advantages in certain applications.

Properties

IUPAC Name

7-O-tert-butyl 3-O-methyl 2-amino-4,5,6,8-tetrahydrothieno[2,3-c]azepine-3,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(19)17-7-5-6-9-10(8-17)22-12(16)11(9)13(18)20-4/h5-8,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZXLJXVGMAMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)SC(=C2C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.